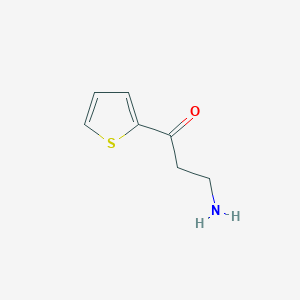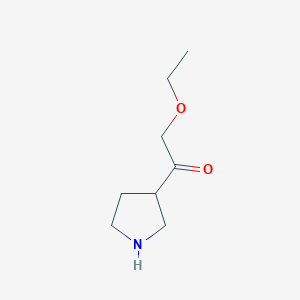![molecular formula C11H14F3NO B13170007 2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B13170007.png)
2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable amine and a reducing agent. One common method is the reductive amination of 4-(trifluoromethyl)benzaldehyde with butylamine, followed by reduction with sodium borohydride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of 2-keto-1-[4-(trifluoromethyl)phenyl]butan-1-ol.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as hydrophobicity or enhanced stability.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. The amino and hydroxyl groups can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-[4-(trifluoromethyl)phenyl]propan-1-ol
- 2-Amino-1-[4-(trifluoromethyl)phenyl]propan-1-ol
- 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole
Uniqueness
2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol is unique due to its specific combination of functional groups and the presence of the trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H14F3NO |
|---|---|
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
2-amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol |
InChI |
InChI=1S/C11H14F3NO/c1-2-9(15)10(16)7-3-5-8(6-4-7)11(12,13)14/h3-6,9-10,16H,2,15H2,1H3 |
Clave InChI |
DBHGTVSFCLFFJL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C1=CC=C(C=C1)C(F)(F)F)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid](/img/structure/B13169925.png)

![Methyl[(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)methyl]amine](/img/structure/B13169939.png)





![1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13169991.png)




![(2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid](/img/structure/B13170021.png)
